
4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one
Overview
Description
4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one, also known as BPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPO belongs to the class of oxazolidinones, which are heterocyclic compounds that contain both nitrogen and oxygen atoms in their ring structure.
Scientific Research Applications
Diastereoselective Conjugate Addition
- The conjugate addition of lithium N-benzyl-N-(α-methylbenzyl)amide to enantiopure N-enoyl oxazolidin-2-ones, including 4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one, is a key reaction for generating β-amino carbonyl products, which are valuable for creating α,β,α-pseudotripeptide structures (Davies et al., 2010).
Enzymatic Synthesis
- Lipase-catalyzed kinetic resolution methods were developed for synthesizing certain derivatives of this compound. These derivatives serve as intermediates for synthesizing cholesterol absorption inhibitors like ezetimibe (Singh et al., 2013).
Michael Addition Reactions
- This compound acts as an ideal Michael acceptor in addition reactions with glycine derivatives, enabling control of diastereoselectivity and yielding valuable beta-substituted pyroglutamic acids and prolines (Soloshonok et al., 2000).
Synthesis Protocols
- A new protocol for preparing chiral 3-[(E)-enoyl]-1,3-oxazolidin-2-ones, including this compound, was developed, offering efficient and simplified methods for producing various derivatives (Soloshonok et al., 2002).
Anticancer Activities
- Certain 3,4-disubstituted oxazolidin-2-ones, structurally related to this compound, have been studied as constrained ceramide analogs with promising anticancer activities (Singh et al., 2011).
Crystal Structure Analysis
- Studies on compounds like (2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one, closely related to this compound, have provided insights into the structural aspects of oxazolidinone derivatives (Dungan et al., 2012).
Photophysical Properties
- The study of Schiff bases derived from oxazolidin-2-ones, akin to this compound, has opened avenues in understanding their photophysical properties and potential applications in organic light emitting devices (Kumari et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEZZGBUHSYSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
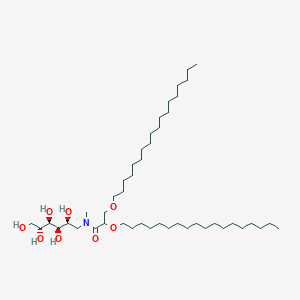
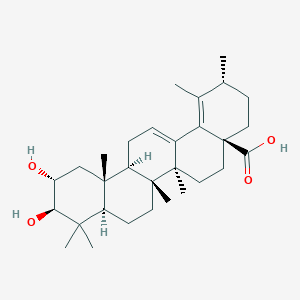

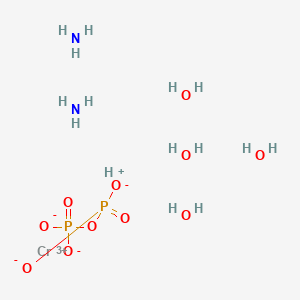
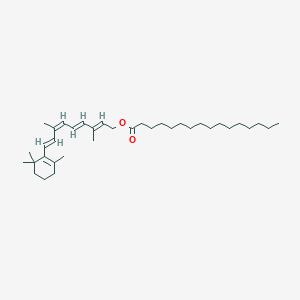







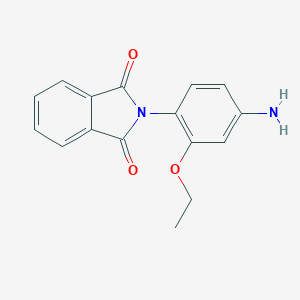
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
